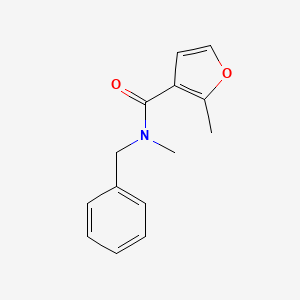![molecular formula C14H12F2N2O3S B7500929 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. This compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. The inhibition of CAIX by 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide has been shown to have anticancer effects, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide involves the inhibition of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide, which is an enzyme that plays a key role in regulating pH in cancer cells. By inhibiting 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide, 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide are complex and depend on the specific cell type and experimental conditions. However, some general effects have been observed, including a decrease in intracellular pH, an increase in reactive oxygen species, and an induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide in lab experiments is its potency as a 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide inhibitor. This allows researchers to use lower concentrations of the compound, reducing the potential for off-target effects. However, one limitation is that the compound may not be effective in all types of cancer cells, and its efficacy may vary depending on the specific experimental conditions.
Direcciones Futuras
There are several future directions for research on 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide. One area of interest is the development of new cancer therapies that target 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide using this compound or other 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide inhibitors. Another potential direction is the use of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide as a tool for studying the role of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide in other diseases, such as osteoporosis or kidney disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in different cell types and experimental conditions.
Métodos De Síntesis
The synthesis of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide has been described in several research articles. One method involves the reaction of 2,5-difluorobenzylamine with 4-chlorosulfonylbenzoic acid in the presence of a base, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to yield the final product.
Aplicaciones Científicas De Investigación
The potential applications of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide in scientific research are numerous. One of the most promising areas of research involves the use of this compound as a tool for studying the role of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide in cancer cells. By inhibiting 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide, researchers can investigate the downstream effects of this enzyme on cancer cell physiology and identify potential targets for cancer therapy.
Propiedades
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c15-11-3-6-13(16)10(7-11)8-18-14(19)9-1-4-12(5-2-9)22(17,20)21/h1-7H,8H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGUALXMKQVDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C=CC(=C2)F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)




![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)

![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)

![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)

